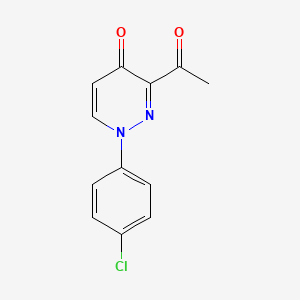
3-acetyl-1-(4-chlorophenyl)pyridazin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-1-(4-chlorophenyl)pyridazin-4(1H)-one: is a heterocyclic compound that contains a pyridazine ring substituted with an acetyl group at the 3-position and a 4-chlorophenyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1-(4-chlorophenyl)pyridazin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyridazinone derivative. The reaction typically proceeds as follows:
Step 1: 4-chlorobenzoylhydrazine is reacted with ethyl acetoacetate in the presence of an acid catalyst such as hydrochloric acid.
Step 2: The reaction mixture is heated under reflux for several hours to promote cyclization and formation of the pyridazinone ring.
Step 3: The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-acetyl-1-(4-chlorophenyl)pyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-acetyl-1-(4-chlorophenyl)pyridazin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-acetyl-1-(4-chlorophenyl)pyridazin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The acetyl and chlorophenyl groups can enhance the compound’s binding affinity and specificity for these targets. The pyridazinone ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-acetyl-1-phenylpyridazin-4(1H)-one: Lacks the chlorine atom on the phenyl ring, which may affect its reactivity and binding properties.
3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one: Contains a methyl group instead of a chlorine atom, which can influence its electronic properties and reactivity.
3-acetyl-1-(4-nitrophenyl)pyridazin-4(1H)-one:
Uniqueness
3-acetyl-1-(4-chlorophenyl)pyridazin-4(1H)-one is unique due to the presence of the chlorine atom on the phenyl ring, which can enhance its reactivity and binding properties. This structural feature can make it more suitable for specific applications in medicinal chemistry and material science compared to its analogs.
Propriétés
Formule moléculaire |
C12H9ClN2O2 |
|---|---|
Poids moléculaire |
248.66 g/mol |
Nom IUPAC |
3-acetyl-1-(4-chlorophenyl)pyridazin-4-one |
InChI |
InChI=1S/C12H9ClN2O2/c1-8(16)12-11(17)6-7-15(14-12)10-4-2-9(13)3-5-10/h2-7H,1H3 |
Clé InChI |
VANSSXURRDRSAH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NN(C=CC1=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



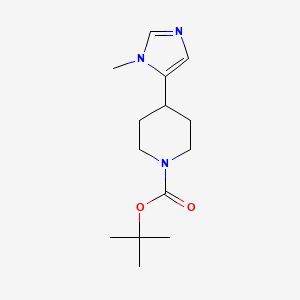
![7-methyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine](/img/structure/B13879109.png)



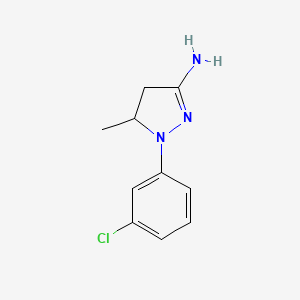
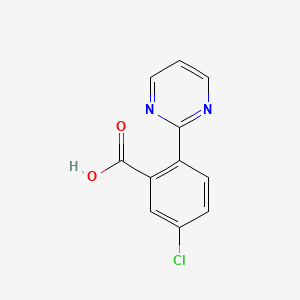
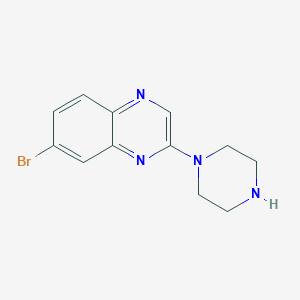

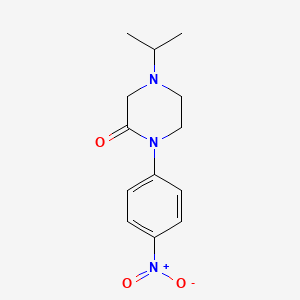

![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B13879170.png)
![8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13879174.png)
